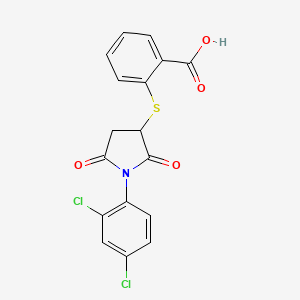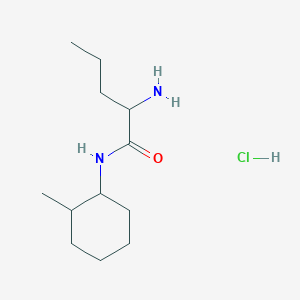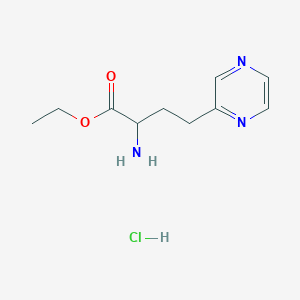
2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrrolidinone ring, a thioether linkage, and a benzoic acid moiety . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields.
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the benzoic acid moiety could undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. These properties might include solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Antimicrobial Activity
Some derivatives of benzoic acid, such as thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid, have shown specific antimicrobial activities against a spectrum of Gram-positive, Gram-negative bacteria, and Candida spp. These compounds exhibited minimal inhibitory concentration (MIC) values ranging widely, suggesting their potential use in treating multidrug-resistant infections (Carmen Limban et al., 2008).
Photophysical Properties
The synthesis and photophysical characterization of novel fluorescence probes designed to detect reactive oxygen species highlight the utility of benzoic acid derivatives in biological and chemical applications. These probes can selectively detect highly reactive oxygen species, offering tools for studying the roles of these species in various biological contexts (Ken-ichi Setsukinai et al., 2003).
Catalytic Activity
A study on the catalysis of aerobic oxidation by a coordination polymer, synthesized from benzoic acid-terminated ligands, demonstrates the compound's ability to catalyze the oxidation of organic sulfides under ambient conditions. This showcases the potential of benzoic acid derivatives in catalysis and material science (J. Han et al., 2007).
Antioxidant Properties
Derivatives of 2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid have been investigated for their antioxidant activity. Novel compounds showed potent antioxidant capabilities, with some exhibiting significantly higher activity than known antioxidants like ascorbic acid, indicating their potential as therapeutic agents in diseases characterized by oxidative stress (I. Tumosienė et al., 2019).
Environmental Applications
Benzoic acid and its derivatives play a role in environmental applications, such as the purification of water using titanium dioxide suspensions illuminated with near-UV light. This process demonstrates the potential for these compounds in environmental remediation and sustainable chemistry (R. W. Matthews, 1990).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO4S/c18-9-5-6-12(11(19)7-9)20-15(21)8-14(16(20)22)25-13-4-2-1-3-10(13)17(23)24/h1-7,14H,8H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENCSASXPFXXON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)Cl)Cl)SC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2953338.png)

![1-(3-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2953341.png)


![ethyl 4-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2953346.png)
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide](/img/structure/B2953349.png)

![N-(thiophen-2-ylmethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2953353.png)
![2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2953354.png)

![7-hydroxy-N-(3-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2953357.png)
![4-Methyl-2-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2953359.png)